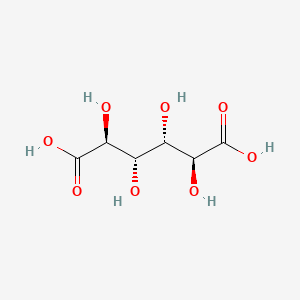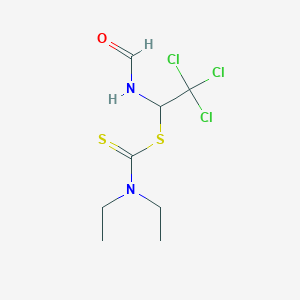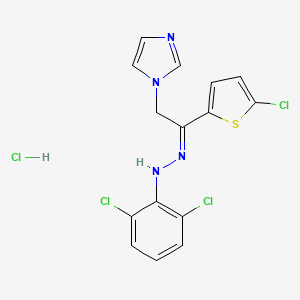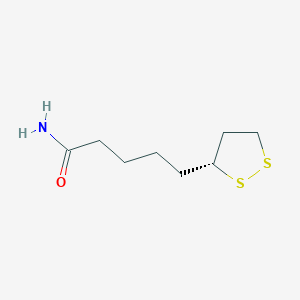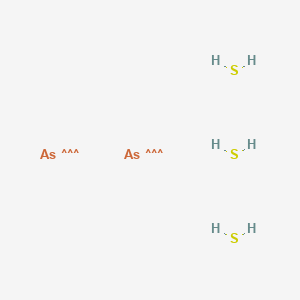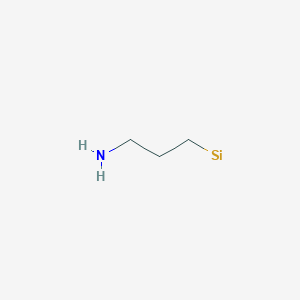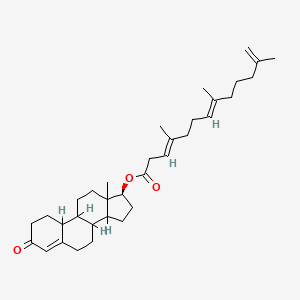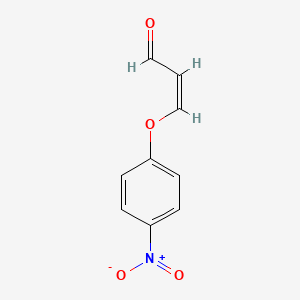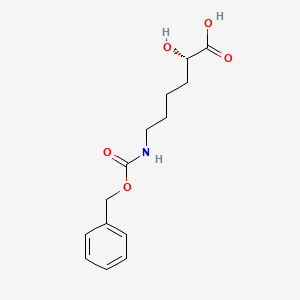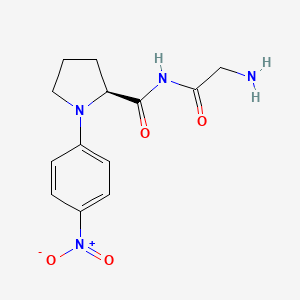
1,6-Dihydroxyxanthone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dihydroxyxanthone is a natural product found in Hypericum sampsonii, Hypericum, and other organisms with data available.
Applications De Recherche Scientifique
Antibacterial and Enzyme Inhibitory Activities
1,6-Dihydroxyxanthone, along with other related xanthones, has shown notable antibacterial activity against various bacterial strains. Particularly, certain dihydroxyxanthones demonstrated effectiveness against Gram-positive bacteria. Additionally, some xanthones exhibited inhibitory activities against the epidermal growth factor receptor (EGFR) tyrosine kinase, a protein involved in cell signaling and growth, suggesting potential applications in cancer therapy (Duangsrisai et al., 2014).
Structural Investigation Methods
Research has also been conducted on methods to determine the hydroxylation pattern of xanthones like this compound. These methods involve using ultraviolet spectral shifts in the presence of certain additives, providing valuable insights for chemical analysis and pharmaceutical applications (Mesquita et al., 1968).
Neurotrophic Factor Stimulation
Another significant application of dihydroxyxanthones is in the stimulation of neurotrophic factors in rat astrocyte primary cultures. This finding highlights the potential use of these compounds in the treatment of psychiatric disorders, as they can influence the synthesis of critical enzymes in the metabolic pathway of neurotrophic factors (Yang et al., 2018).
Antitumor and Antioxidant Activities
Xanthones, including derivatives of this compound, have demonstrated promising antitumor, antityrosinase, and antioxidant activities. These compounds have shown enhanced cytotoxicity against certain cancer cells and inhibition of tyrosinase activity, an enzyme involved in melanin synthesis (Zhou et al., 2018).
Anticancer Drug Development
This compound has also been studied in the context of anticancer drug development. Its derivatives have shown inhibition of the proliferation and metastasis of hepatocellular carcinoma cells and induction of pyroptosis, a form of programmed cell death (Sun et al., 2019).
Propriétés
Numéro CAS |
5042-08-0 |
|---|---|
Formule moléculaire |
C13H8O4 |
Poids moléculaire |
228.2 g/mol |
Nom IUPAC |
1,6-dihydroxyxanthen-9-one |
InChI |
InChI=1S/C13H8O4/c14-7-4-5-8-11(6-7)17-10-3-1-2-9(15)12(10)13(8)16/h1-6,14-15H |
Clé InChI |
IUSXGFFUHTXSRD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3)O)O |
SMILES canonique |
C1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3)O)O |
Synonymes |
1,6-dihydroxyxanthone isoeuxanthone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one](/img/structure/B1237637.png)
